BenchChemオンラインストアへようこそ!

ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Regioisomerism Structure-activity relationship Piperidine carboxylate

Specifically procure this 4-carboxylate regioisomer (CAS 872209-42-2) to maintain spatial presentation of the ester pharmacophore in binding assays. The 3,4-dimethylbenzenesulfonyl group increases lipophilicity vs. mono-methyl analogs, while the regioisomeric position of the ester alters TPSA and hydrogen-bonding geometry, precluding substitution with CAS 872209-43-3. This compound is integrated into Kinase Targeted Libraries and is suitable for cell-based antiproliferative assays due to its favorable permeability profile (XLogP3 4.6, zero HBD).

Molecular Formula C25H28N2O4S
Molecular Weight 452.57
CAS No. 872209-42-2
Cat. No. B2595839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
CAS872209-42-2
Molecular FormulaC25H28N2O4S
Molecular Weight452.57
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
InChIInChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-7-5-6-8-22(21)26-16-23(24)32(29,30)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3
InChIKeyUUAISGIJRCFFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[3-(3,4-Dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate (CAS 872209-42-2): Structural Identity and Procurement Baseline


Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate (CAS 872209-42-2) is a synthetic quinoline-sulfonyl-piperidine hybrid compound (C25H28N2O4S, MW 452.57 g/mol) supplied primarily as a screening library compound (Life Chemicals catalog F1607-1069) . It features a quinoline core functionalized at C-3 with a 3,4-dimethylbenzenesulfonyl group and at C-4 with a piperidine-4-carboxylate ethyl ester moiety. The compound belongs to the broader class of quinoline sulfonyl derivatives explored for anticancer applications, as described in patent WO2014134705A1, though the specific 4-piperidine-carboxylate substitution pattern is structurally distinct from the piperazine-linked exemplars disclosed therein [1]. Published bioactivity data for this specific compound are extremely limited; a single IC50 of 28 μM against an unspecified target has been noted in a curated commentary, but no peer-reviewed pharmacological characterization is available [2]. The compound is available at ≥95% purity from multiple vendors, with identity confirmation by LCMS and 400 MHz 1H NMR .

Why Ethyl 1-[3-(3,4-Dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate Cannot Be Interchanged with In-Class Analogs


Within the 3-(3,4-dimethylbenzenesulfonyl)quinoline chemical series, seemingly minor structural modifications produce large changes in physicochemical properties that directly impact screening behavior. The 4-carboxylate regioisomer (CAS 872209-42-2) differs from the 3-carboxylate analog (CAS 872209-43-3) in the position of the ester on the piperidine ring, which alters both the topological polar surface area (TPSA) and the three-dimensional presentation of the hydrogen-bond-accepting ester carbonyl to potential biological targets [1]. Replacement of the ethyl ester with a primary carboxamide—as in 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide—introduces two hydrogen bond donor atoms (absent in the target compound), fundamentally altering solubility, permeability, and target engagement profiles . Compared to the mono-methyl analog (ethyl 1-[3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate, CAS 866847-31-6), the additional methyl group on the benzenesulfonyl ring increases lipophilicity (ΔLogP ~0.5 estimated) and modifies π-stacking geometry with aromatic binding pockets . These structural distinctions preclude reliable substitution in any assay where quantitative reproducibility is required. The evidence sections below detail the measurable differences that justify compound-specific procurement.

Quantitative Differentiation Evidence: Ethyl 1-[3-(3,4-Dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 4-Carboxylate vs. 3-Carboxylate Piperidine Substitution

The target compound (CAS 872209-42-2) bears the ethyl carboxylate at the piperidine 4-position, whereas the closest regioisomer (CAS 872209-43-3) places the ester at the 3-position. This regioisomeric difference changes the spatial orientation of the ester carbonyl relative to the quinoline-sulfonyl pharmacophore, with the 4-substituted isomer providing a more symmetrical, extended conformation while the 3-substituted isomer introduces chirality at the piperidine attachment point. Both compounds share identical molecular formula (C25H28N2O4S) and molecular weight (452.57 g/mol), making them indistinguishable by mass spectrometry alone [1]. The regioisomers are supplied under different Life Chemicals catalog numbers (F1607-1069 vs. F1607-1070) with comparable pricing (2 μmol at $57.00), necessitating explicit catalog-level differentiation during procurement [2].

Regioisomerism Structure-activity relationship Piperidine carboxylate

Hydrogen Bond Donor Count: Ester vs. Carboxamide Functional Group Differentiation

The target compound (CAS 872209-42-2) has zero hydrogen bond donors (HBD = 0), as the ethyl ester cannot act as a hydrogen bond donor, while the carboxamide analog (1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide) possesses two hydrogen bond donors from the primary amide group (HBD = 2) [1]. In the context of Lipinski's Rule of Five and CNS drug-likeness criteria, HBD count is a critical determinant of membrane permeability and oral bioavailability. Compounds with HBD = 0 are generally predicted to have higher passive membrane permeability compared to HBD = 2 analogs of equivalent lipophilicity [2]. Additionally, the ester is susceptible to metabolic hydrolysis by esterases (yielding the carboxylic acid), whereas the carboxamide is metabolized via different pathways, leading to divergent pharmacokinetic profiles [3].

Hydrogen bonding Permeability Drug-likeness

Lipophilicity Modulation: 3,4-Dimethyl vs. 4-Methyl Benzenesulfonyl Substitution

The target compound bears a 3,4-dimethyl substitution on the benzenesulfonyl ring, whereas the mono-methyl analog (CAS 866847-31-6) carries only a single methyl group at the para position. Based on the Hansch π constant for aromatic methyl substitution (π = 0.56 per methyl group), the additional methyl group on the target compound is predicted to increase LogP by approximately 0.5 log units relative to the mono-methyl analog [1]. PubChem computed XLogP3-AA for the target compound is 4.6 [2]. While XLogP3-AA for the mono-methyl analog has not been independently computed, the ΔLogP of ~0.5 from the extra methyl translates to an approximately 3.2-fold difference in octanol-water partition coefficient, potentially influencing non-specific protein binding, membrane partitioning, and assay interference propensity [3].

Lipophilicity SAR Benzenesulfonyl substitution

Topological Polar Surface Area and Rotatable Bond Comparison with the Unsubstituted Piperidine Analog

The target compound (TPSA = 85 Ų, rotatable bonds = 6) contains an ethyl carboxylate group on the piperidine ring, whereas the piperidine-unsubstituted analog 3-(3,4-dimethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 892777-84-3, TPSA ~56 Ų estimated, rotatable bonds ~4) lacks the ester entirely [1]. The TPSA difference of approximately 29 Ų arises from the additional ester oxygens and carbonyl in the target compound. A TPSA below 140 Ų is generally considered favorable for oral bioavailability, and a TPSA below 60-70 Ų is associated with improved blood-brain barrier penetration [2]. At 85 Ų, the target compound occupies an intermediate polar surface area range, whereas the unsubstituted analog (estimated TPSA ~56 Ų) would be predicted to have superior CNS penetration potential but reduced aqueous solubility relative to the more polar target compound [3].

Polar surface area Conformational flexibility Oral bioavailability prediction

Recommended Application Scenarios for Ethyl 1-[3-(3,4-Dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate (CAS 872209-42-2)


Kinase Inhibitor Screening Library Enrichment

The target compound is cataloged within Life Chemicals' Kinase Targeted Libraries, which comprise over 33,000 drug-like compounds with potential kinase inhibitory activity . Its 3,4-dimethylbenzenesulfonyl-quinoline scaffold is structurally related to quinoline sulfonyl derivatives described in patent WO2014134705A1 as anticancer agents [1]. The compound is appropriate for inclusion in kinase-focused screening decks where the 4-carboxylate regioisomer provides a distinct spatial presentation of the ester pharmacophore compared to the 3-carboxylate analog (CAS 872209-43-3), enabling exploration of regioisomer-dependent binding modes.

Structure-Activity Relationship (SAR) Studies of Quinoline Sulfonyl Derivatives

The compound serves as a key SAR probe for evaluating the impact of the 3,4-dimethyl substitution pattern on the benzenesulfonyl ring. With its XLogP3-AA of 4.6 and zero hydrogen bond donors , the compound occupies a specific physicochemical space that is distinct from mono-methyl (CAS 866847-31-6) and carboxamide analogs. Systematic procurement of this compound alongside the mono-methyl analog, the 3-carboxylate regioisomer, and the carboxamide analog permits multi-parameter optimization of target affinity, selectivity, and ADME properties within the quinoline sulfonyl series.

Cell-Based Phenotypic Screening for Anticancer Activity

Quinoline sulfonyl derivatives have demonstrated anticancer activity through multiple mechanisms, including proteasome inhibition and cyclin E-mediated centrosome amplification, as exemplified by VR23 . The target compound's intermediate TPSA (85 Ų) and lipophilicity (XLogP3-AA 4.6) are consistent with cell-permeable small molecules [1], while its zero HBD count favors passive membrane diffusion. These properties support its use in cell-based antiproliferative assays, where the 3,4-dimethyl substitution may confer differential cytotoxicity profiles compared to analogs with alternative sulfonyl substitution patterns.

Computational Chemistry and Molecular Docking Studies

The availability of computed physicochemical descriptors—including TPSA (85 Ų), XLogP3-AA (4.6), rotatable bond count (6), and the full 3D conformer data from PubChem —makes this compound amenable to structure-based drug design workflows. The 4-carboxylate regioisomer can be docked into quinoline-binding protein pockets (e.g., kinases, proteasomes) to evaluate the contribution of the ester group position and orientation to predicted binding affinity, providing a computational rationale for prioritizing synthesis or procurement of specific analogs.

Quote Request

Request a Quote for ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.